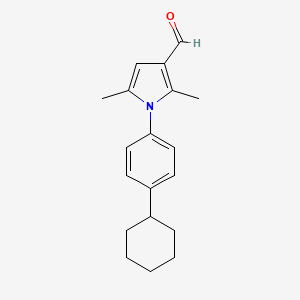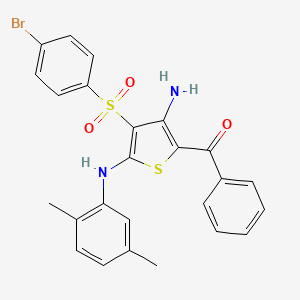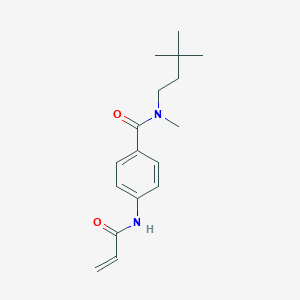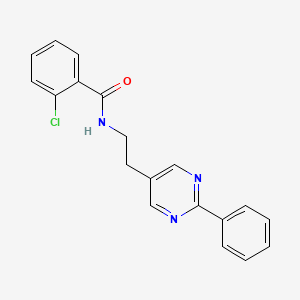
1-(4-cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as 4-CPCA, is a compound with a wide range of applications in the scientific research field. It has been used in many biochemical and physiological studies as it is known to have a unique mechanism of action.
Applications De Recherche Scientifique
Chromatography and Mass Spectrometry
1-(4-Cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its unique structure allows for the calibration of equipment and the testing of analytical methods, ensuring accurate measurement and identification of chemical substances .
Anticancer Research
This compound has been explored for its potential role in anticancer research. Derivatives of this molecule are synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These studies aim to develop new chemotherapeutic agents with higher efficacy and lower toxicity .
Organocatalysis
In the field of organic synthesis, 1-(4-cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a precursor in organocatalytic reactions. It’s involved in the synthesis of complex molecules, particularly in asymmetric aldol reactions, which are crucial for producing chiral compounds used in pharmaceuticals .
Molecular Docking Studies
Molecular docking studies utilize this compound to understand the binding modes and interactions within the active sites of enzymes or receptors. This is particularly important in drug design, where the compound can act as a ligand to model interactions with biological targets .
Propriétés
IUPAC Name |
1-(4-cyclohexylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-12-18(13-21)15(2)20(14)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQSSTSAHUVGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3CCCCC3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2605690.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2605691.png)




![(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2605698.png)


![1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane](/img/structure/B2605702.png)



